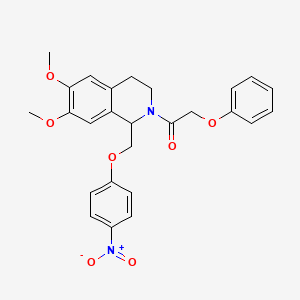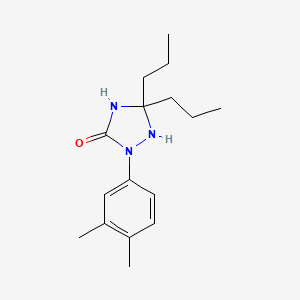![molecular formula C22H24N4O4 B11229036 2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamide](/img/structure/B11229036.png)
2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylacetamido group, and a dihydroquinoxalinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the dihydroquinoxalinone core, followed by the introduction of the methoxyphenyl and methylacetamido groups under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxyphenyl and methylacetamido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: An aniline derivative with different substitution patterns.
Uniqueness
N-(2-METHOXYPHENYL)-2-[3-(N-METHYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]BUTANAMIDE is unique due to its combination of functional groups and the potential for diverse chemical reactivity
Properties
Molecular Formula |
C22H24N4O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H24N4O4/c1-5-17(21(28)24-16-11-7-9-13-19(16)30-4)26-18-12-8-6-10-15(18)23-20(22(26)29)25(3)14(2)27/h6-13,17H,5H2,1-4H3,(H,24,28) |
InChI Key |
CQZJPXAFQNZLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C3=CC=CC=C3N=C(C2=O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B11228958.png)

![5-(5-Bromothiophen-2-yl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11228974.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228977.png)
![2-Cyclobutyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228983.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228990.png)
![N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11228994.png)
![N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228995.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11228998.png)
![7-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11229002.png)
![N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11229008.png)
![7-(3-chloro-4-methylphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11229009.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11229024.png)
